4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol
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Overview
Description
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and phenolic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol typically involves the reaction of 3,6,9,12-tetraoxatetradecane-1,14-diol with phenolic compounds under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ether linkages and phenolic groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of ether derivatives .
Scientific Research Applications
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol involves its interaction with various molecular targets and pathways. The phenolic groups can act as antioxidants by scavenging free radicals, while the ether linkages provide structural stability. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diol: A related compound with similar ether linkages but lacking phenolic groups.
3,6,9,12-Tetraoxatetradecane-1,14-diamine: Contains amino groups instead of phenolic groups, leading to different reactivity and applications.
Uniqueness
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol is unique due to its combination of ether linkages and phenolic groups, which confer both stability and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
113816-20-9 |
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Molecular Formula |
C22H30O8 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-(4-hydroxyphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phenol |
InChI |
InChI=1S/C22H30O8/c23-19-1-5-21(6-2-19)29-17-15-27-13-11-25-9-10-26-12-14-28-16-18-30-22-7-3-20(24)4-8-22/h1-8,23-24H,9-18H2 |
InChI Key |
QSWGEUWNGBDLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCOCCOCCOCCOCCOC2=CC=C(C=C2)O |
Origin of Product |
United States |
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